2-(Piperidin-4-yl)phenol hydrobromide
Overview
Description
2-(Piperidin-4-yl)phenol hydrobromide is a chemical compound with the molecular formula C11H16BrNO It is a derivative of phenol and piperidine, and it is commonly used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)phenol hydrobromide typically involves the reaction of 2-(Piperidin-4-yl)phenol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The process involves the following steps:
- Dissolution of 2-(Piperidin-4-yl)phenol in a suitable solvent such as ethanol or methanol.
- Addition of hydrobromic acid to the solution.
- Stirring the reaction mixture at room temperature for a specific period.
- Isolation and purification of the product by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)phenol hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
2-(Piperidin-4-yl)phenol hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)phenol hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-yl)phenol
- 4-(Piperidin-4-yl)phenol hydrobromide
- 2-Phenyl-4-piperidin-1-yl-quinoline di-hydrobromide
Uniqueness
2-(Piperidin-4-yl)phenol hydrobromide is unique due to its specific chemical structure, which combines the properties of both phenol and piperidine. This unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to other similar compounds.
Biological Activity
2-(Piperidin-4-yl)phenol hydrobromide is a compound that has garnered interest in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is C11H16BrNO. It is synthesized through the reaction of 2-(Piperidin-4-yl)phenol with hydrobromic acid, typically in a solvent such as ethanol or methanol. The synthesis process involves:
- Dissolution of 2-(Piperidin-4-yl)phenol in the solvent.
- Addition of hydrobromic acid.
- Stirring at room temperature for a specified duration.
- Isolation and purification via filtration and recrystallization.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
The compound has also been investigated for its anticancer properties. It has been noted to influence cell viability and apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. Specific mechanisms of action may involve modulation of signaling pathways associated with cell growth and survival .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. These interactions may modulate biochemical processes critical for cellular function and disease progression.
Case Studies
- Antimicrobial Activity : In a study evaluating the antimicrobial efficacy of various compounds, this compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an effective antimicrobial agent.
- Anticancer Activity : A separate investigation into the anticancer effects revealed that treatment with this compound resulted in reduced proliferation of specific cancer cell lines, with observed changes in apoptotic markers, indicating a mechanism involving programmed cell death .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
2-(Piperidin-4-yl)phenol | Yes | Yes |
4-(Piperidin-4-yl)phenol | Moderate | No |
2-Phenyl-4-piperidin-1-ylquinoline | Low | Moderate |
This table illustrates that while other compounds may exhibit some activity, this compound shows promising dual functionality in both antimicrobial and anticancer domains.
Properties
IUPAC Name |
2-piperidin-4-ylphenol;hydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.BrH/c13-11-4-2-1-3-10(11)9-5-7-12-8-6-9;/h1-4,9,12-13H,5-8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBACPGWQRJJASM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2O.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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